4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EB-42486 is a novel, potent, and highly selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) G2019S variant . This compound has been developed by Escape Bio and is primarily used in scientific research . The LRRK2 G2019S variant is an inherited risk factor for developing Parkinson’s disease .
Preparation Methods
The synthesis of EB-42486 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, for research purposes .
Chemical Reactions Analysis
EB-42486 undergoes various chemical reactions, primarily focusing on its interaction with LRRK2 . The compound is highly selective and potent, with an inhibitory concentration (IC50) of less than 0.2 nanomolar . Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) for solubility and preparation of stock solutions . The major product formed from these reactions is the inhibited form of LRRK2 .
Scientific Research Applications
EB-42486 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the inhibition mechanisms of LRRK2. In biology and medicine, it is utilized to investigate the role of LRRK2 in neurodegenerative diseases, especially Parkinson’s disease . The compound is also part of various compound libraries, including kinase inhibitor libraries and neurodegenerative disease-related compound libraries .
Mechanism of Action
EB-42486 exerts its effects by selectively inhibiting the G2019S variant of LRRK2 . The inhibition occurs at a very low concentration, making it a highly potent inhibitor . The molecular target of EB-42486 is the LRRK2 enzyme, and the pathway involved includes the disruption of LRRK2-mediated signaling, which is implicated in the pathogenesis of Parkinson’s disease .
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H22N8O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H22N8O/c1-13-18(22(2,3)30-21(29(13)4)26-27-28-30)20(31)23-15-10-11-17-16(12-15)19(25-24-17)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,23,31)(H,24,25) |
InChI Key |
KHSAHYKLUPESPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1C)(C)C)C(=O)NC3=CC4=C(C=C3)NN=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.